molecular formula C₂₅H₁₈D₄N₆O₃ B1164359 Candesartan-d4 Methyl Ester

Candesartan-d4 Methyl Ester

カタログ番号: B1164359
分子量: 458.51
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Candesartan-d4 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₁₈D₄N₆O₃ and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Antihypertensive Effects
Candesartan-d4 methyl ester is utilized in various studies to assess its efficacy in lowering blood pressure. Clinical trials have demonstrated that candesartan cilexetil, the prodrug form of candesartan, significantly reduces systolic and diastolic blood pressure in patients with hypertension . The deuterated version allows for more precise pharmacokinetic profiling due to its unique isotopic labeling.

2. Heart Failure Management
Research indicates that candesartan cilexetil can prevent the progression of congestive heart failure (CHF). A study involving 305 patients showed a significant reduction in CHF progression when treated with candesartan compared to placebo, highlighting its role in cardiac protection . The use of this compound in similar studies can provide insights into its metabolic pathways and therapeutic efficacy.

Stability and Bioanalytical Studies

1. Stability Assessments
Stability studies are crucial for understanding the viability of this compound as a pharmaceutical compound. Research has shown that the compound exhibits robust stability under various conditions, including buffer solutions and enzymatic environments . These studies help in determining optimal storage conditions and formulation strategies.

2. Bioanalytical Techniques
Advanced bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are employed to quantify levels of this compound in biological samples. This allows for detailed pharmacokinetic studies and helps establish dosing regimens for clinical applications.

Case Studies and Clinical Trials

1. Combination Therapy Studies
this compound has been investigated in combination with other antihypertensive agents, such as hydrochlorothiazide (HCT). A Phase IV study demonstrated that this combination led to significantly greater reductions in blood pressure compared to monotherapy with candesartan alone . Such findings underscore the importance of exploring combination therapies for enhanced therapeutic outcomes.

2. Transdermal Delivery Systems
Recent research has explored the formulation of transdermal therapeutic systems using prodrugs of candesartan, including its methyl ester derivatives. These systems aim to improve bioavailability and patient compliance by providing sustained drug delivery through the skin . The incorporation of this compound in these formulations could further enhance their effectiveness.

Comparative Data Table

Application Area Details References
Antihypertensive EffectsSignificant reduction in blood pressure; effective in hypertension treatment
Heart Failure ManagementPrevents progression of CHF; improves cardiac outcomes
Stability StudiesRobust stability under various conditions; important for formulation
Bioanalytical TechniquesLC-MS used for quantification; aids pharmacokinetic studies
Combination TherapyEnhanced efficacy when combined with HCT; significant BP reduction
Transdermal Delivery SystemsImproves bioavailability; sustained release formulations

化学反応の分析

Hydrolysis Reactions

Candesartan-d4 Methyl Ester undergoes hydrolysis under basic or acidic conditions to form candesartan-d4, the active metabolite. Key findings include:

Alkaline Hydrolysis

  • Conditions : 0.1 M NaOH, 70°C for 1–2 hours .

  • Mechanism : Nucleophilic attack by hydroxide ions cleaves the methyl ester group (COOCH₃ → COO⁻), yielding candesartan-d4 carboxylic acid.

  • Yield : >95% conversion observed via HPLC .

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl, reflux (100°C) for 4–6 hours .

  • Observation : Partial degradation occurs alongside ester hydrolysis, forming minor impurities (<2%) .

Transesterification

In methanol-containing solvents, transesterification occurs during sample preparation:

  • Reaction : Exchange of the methyl ester group with methanol under basic residues (e.g., from glassware), forming mixed esters .

  • Impact : Causes variability in analytical results (e.g., UPLC-MS/MS quantification) .

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • Products : N-Oxide derivatives at the benzimidazole nitrogen.

  • Conditions : Ambient temperature, 24 hours.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol.

  • Products : Reduced tetrazole ring (2H-tetrazol-5-yl → 1H-tetrazol-5-yl).

Synthetic Pathways

This compound is synthesized via:

Step 1: Stille Coupling

  • Reactants : Cyano biphenyl benzimidazole (CBBI) + tributyltin azide .

  • Conditions : Toluene, 110–115°C, 24 hours .

  • Yield : 65–70% .

Step 2: Esterification

  • Reactants : Intermediate + methyl iodide (CH₃I) .

  • Conditions : K₂CO₃, DMF, 60°C .

  • Deuterium Incorporation : Achieved via deuteration of the biphenyl ring during intermediate synthesis .

Stability Under Analytical Conditions

Data from UPLC-MS/MS studies highlight its stability in plasma and solvents :

ParameterConditionsStability (%)Reference
Freeze-Thaw (5 cycles) −20°C → 25°C93.8–101.2
Short-Term (24 h) 25°C in plasma97.1–102.4
Long-Term (30 days) −80°C95.6–98.3

Degradation Products

Major impurities identified during stability studies:

  • Candesartan-d4 : Hydrolysis product .

  • Desethyl Candesartan-d4 : Loss of ethoxy group under oxidative conditions .

  • N-Trityl Derivatives : Formed during protection/deprotection steps in synthesis .

Role in Bioanalytical Methods

This compound serves as an internal standard in LC-MS/MS due to:

  • Isotopic Purity : >99% deuterium at positions 2, 3, 5, 6 of the biphenyl ring .

  • Chromatographic Behavior : Co-elutes with non-deuterated candesartan methyl ester (RT difference <0.01 min) .

特性

分子式

C₂₅H₁₈D₄N₆O₃

分子量

458.51

同義語

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4;  Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]meth_x000B_yl]benzimidazole-7-carboxylate-d4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。